molecular formula C8H10ClNO2 B13955761 4-(Tert-butyl)oxazole-5-carbonyl chloride

4-(Tert-butyl)oxazole-5-carbonyl chloride

Cat. No.: B13955761
M. Wt: 187.62 g/mol
InChI Key: BKNXNBNFKWEZSM-UHFFFAOYSA-N
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Description

4-(Tert-butyl)oxazole-5-carbonyl chloride is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 4-position and a carbonyl chloride group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)oxazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hypoiodite with suitable amides in the presence of acetonitrile as a solvent . The reaction is carried out at room temperature to achieve maximum yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, are likely applied.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)oxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form different derivatives.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

4-(Tert-butyl)oxazole-5-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(tert-butyl)oxazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The oxazole ring provides stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(tert-butyl)oxazole-5-carbonyl chloride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tert-butyl group enhances the compound’s steric properties, while the carbonyl chloride group provides a reactive site for further chemical transformations.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-tert-butyl-1,3-oxazole-5-carbonyl chloride

InChI

InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)12-4-10-6/h4H,1-3H3

InChI Key

BKNXNBNFKWEZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)C(=O)Cl

Origin of Product

United States

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